molecular formula C10H9BrN2O2S2 B1370662 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine CAS No. 1017782-62-5

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Cat. No. B1370662
M. Wt: 333.2 g/mol
InChI Key: VPCJEZJIASXALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “4-Bromophenyl methyl sulfone”, a related compound, involves various reactions. It can be used to synthesize biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, and 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz) via reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .


Molecular Structure Analysis

The molecular structure of “4-Bromophenyl methyl sulfone” includes a bromine atom attached to a phenyl ring, which is further connected to a methyl sulfonyl group .


Chemical Reactions Analysis

“4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromophenyl methyl sulfone” include a melting point of 103-107 °C (lit.) . More specific properties for “4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine” are not available.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Methods

    4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine and its derivatives can be synthesized using various methods. For example, the reaction of carbon disulfide with bromoacetophenone in the presence of primary amines leads to the synthesis of thiazole derivatives (Safaei‐Ghomi et al., 2012). Another approach involves the use of crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst for the synthesis of similar derivatives (Shahbazi-Alavi et al., 2019).

  • Molecular Structure Analysis

    The molecular and electronic structures of related compounds have been studied through various methods, including crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies provide insights into the nature of noncovalent interactions in these molecules (El-Emam et al., 2020).

Applications in Material Sciences and Chemistry

  • Antimicrobial Applications

    Some derivatives of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine have been explored for their antimicrobial properties. For example, compounds incorporating this structure have been used in polyurethane varnish and printing ink paste, showing effective antimicrobial effects (El‐Wahab et al., 2015).

  • Corrosion Inhibition

    Derivatives of this compound have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies help predict their effectiveness in this regard (Kaya et al., 2016).

  • Synthesis of Other Compounds

    The compound and its derivatives serve as precursors or intermediates in the synthesis of various other chemical structures. This includes the synthesis of benzimidazoles, thiazoles, and other heterocyclic compounds (Lygin & Meijere, 2009).

  • Photophysical Properties

    The photophysical properties of thiazoles with sulfur-containing groups, which are closely related to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, have been studied, revealing insights into their electronic structures and potential applications in fluorescence and sensing technologies (Murai et al., 2018).

Safety And Hazards

“4-Bromophenyl methyl sulfone” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine” are not available, related compounds have been investigated for their antibacterial activity . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCJEZJIASXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221717
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

CAS RN

1017782-62-5
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 3
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 4
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 5
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.